2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol

Antitubercular Mycobacterium tuberculosis Alkylresorcinol

2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol (CAS 50423-13-7), also known as 2-methylcardol monoene, is a natural alkylresorcinol belonging to the class of organic compounds characterized by a 1,3-dihydroxybenzene (resorcinol) core. It is isolated from Anacardium occidentale (cashew nut) shell liquid (CNSL) and features a C15 alkenyl side chain with a single (Z)-double bond at position 8, plus a distinguishing methyl substituent at position 2 of the aromatic ring.

Molecular Formula C22H36O2
Molecular Weight 332.5 g/mol
CAS No. 50423-13-7
Cat. No. B12665532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol
CAS50423-13-7
Molecular FormulaC22H36O2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC1=CC(=C(C(=C1)O)C)O
InChIInChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19(2)22(24)18-20/h8-9,17-18,23-24H,3-7,10-16H2,1-2H3/b9-8-
InChIKeyLDBPJTXLCRXBIJ-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol Procurement Guide: CAS 50423-13-7 Identification & Baseline Properties


2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol (CAS 50423-13-7), also known as 2-methylcardol monoene, is a natural alkylresorcinol belonging to the class of organic compounds characterized by a 1,3-dihydroxybenzene (resorcinol) core [1]. It is isolated from Anacardium occidentale (cashew nut) shell liquid (CNSL) and features a C15 alkenyl side chain with a single (Z)-double bond at position 8, plus a distinguishing methyl substituent at position 2 of the aromatic ring [2]. With a molecular formula of C22H36O2, a molecular weight of 332.52 g/mol, and a predicted logP of approximately 8.25, this lipophilic phenolic compound exhibits extremely low aqueous solubility (0.00026 g/L) and a predicted pKa of 9.76, placing it among the non-acidic resorcinolic lipids [1].

Why 2-Methylcardol Monoene Cannot Be Interchanged with Other Cashew Alkylresorcinols


Within the cashew nut shell liquid (CNSL) family, four principal phenolic classes—anacardic acids, cardanols, cardols, and 2-methylcardols—each exist as mixtures of saturated, monoene, diene, and triene side-chain variants [1]. Published structure-activity relationship (SAR) analyses demonstrate that both the aromatic substitution pattern and the degree of side-chain unsaturation independently modulate biological potency [2][3]. Specifically, the addition of a 2-methyl group to the cardol scaffold attenuates antibacterial and molluscicidal activity relative to the unmethylated cardol, whereas increasing unsaturation (monoene → diene → triene) generally enhances potency within each phenolic class [2][3]. Consequently, 2-methylcardol monoene occupies a distinct pharmacological niche: it is less potent than cardol monoene in antibacterial and molluscicidal assays due to the 2-methyl substitution, yet its single double bond confers greater metabolic stability and simplified handling compared to the more oxidatively labile diene and triene congeners [3]. Below we provide the quantitative evidence substantiating these differentiation claims.

Quantitative Differentiation Evidence: 2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol vs. Closest Analogs


Antitubercular Activity: MIC ≤ 29.0 μg/mL Against Mycobacterium tuberculosis H37Rv

2-Methyl-5-(8'Z-pentadecenyl)resorcinol (compound 10 in the original study) exhibited potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv with an MIC value ≤ 29.0 μg/mL, placing it among the six most active compounds isolated from Ardisia kusukuensis [1]. Although direct intra-study comparator MIC data for cardol monoene or 2-methylcardol diene were not reported in this particular investigation, the MIC ≤ 29.0 μg/mL threshold establishes a quantitative potency benchmark for procurement-level compound selection in antimycobacterial screening programs [1].

Antitubercular Mycobacterium tuberculosis Alkylresorcinol

Antibacterial SAR: 2-Methyl Substitution Attenuates Activity Relative to Unmethylated Cardols

In a systematic evaluation of 16 purified CNSL phenolics against a panel of Gram-positive and Gram-negative bacteria, Himejima and Kubo (1991) established that conversion of cardols to the corresponding 2-methylcardols results in a small but consistent decrease in antibacterial potency across multiple bacterial strains [1]. This SAR finding was explicitly stated: 'An additional alkyl (methyl) group on the cardols converts them to the corresponding methylcardols (13→9, 14→10, 15→11, and 16→12), and a small decrease in the activity results' [1]. Within this framework, 2-methylcardol monoene (compound 11 in the original study) is less potent than its unmethylated counterpart cardol monoene (compound 15). The study further established that Gram-positive bacteria, particularly Streptococcus mutans and Propionibacterium acnes, are the most sensitive targets, with MIC ranges of 0.78–3.13 μg/mL and 0.39–50 μg/mL, respectively, across all active phenolic compounds tested [1].

Antibacterial Structure-Activity Relationship Gram-positive

Molluscicidal Activity Rank Order: Cardol > 2-Methylcardol >> Cardanol

In a foundational study on molluscicidal alkylresorcinols from cashew shell oil, Kubo et al. (1986) tested purified CNSL components against the snail vector Biomphalaria glabrata and established a clear activity rank order: cardol > 2-methylcardol >> cardanol [1]. A subsequent summary paper confirmed: 'The activity decreased in the order of cardol > 2 methylcardol >> cardanol' [2]. This rank order mirrors the antibacterial SAR pattern, reinforcing that the 2-methyl substitution on the resorcinol ring consistently attenuates biological activity compared to the unmethylated cardol scaffold, while the phenolic -OH arrangement of both cardols and methylcardols confers substantially greater potency than the monophenolic cardanols [1][2].

Molluscicidal Schistosomiasis vector control Biomphalaria glabrata

Physicochemical Differentiation: LogP, Solubility, and pKa vs. Anacardic Acid Analogs

The predicted physicochemical properties of 2-methylcardol monoene reveal critical differentiation from the anacardic acid class, the major (72–82%) constituents of natural CNSL [1]. 2-Methylcardol monoene has a predicted logP of 8.25, aqueous solubility of only 0.00026 g/L, and a pKa of 9.76 (strongest acidic), indicating that it remains essentially neutral at physiological pH [2]. In contrast, anacardic acids bear a carboxylic acid group (pKa ~4–5) and are ionized at physiological pH, conferring higher aqueous solubility and different membrane partitioning behavior [1]. These differences have direct implications for in vitro assay design (DMSO solubility requirements), formulation development, and pharmacokinetic predictions—2-methylcardol monoene's high lipophilicity and neutral charge favor blood-brain barrier penetration and membrane accumulation, whereas anacardic acids' negative charge at pH 7.4 favors plasma protein binding and limits CNS penetration [2].

Physicochemical properties Lipophilicity Formulation

CNSL Abundance and Sourcing Complexity: 2-Methylcardol as a Minor Component (1.7–2.6%)

Quantitative HPLC analysis of cashew nut shell liquid (CNSL) reveals that 2-methylcardol is a minor constituent, representing only 1.7% to 2.6% of the total phenolic fraction, compared to anacardic acid (74.1–77.4%) and cardol (15.0–20.1%) [1]. Within the 2-methylcardol subclass, the distribution among unsaturation variants (triene, diene, monoene, and saturated) further reduces the abundance of the monoene specifically. This low natural abundance has direct procurement implications: isolating purified 2-methylcardol monoene from natural CNSL requires chromatographic separation from the more abundant cardol and anacardic acid congeners, which co-elute under many conditions [1][2]. In contrast, the structurally simpler cardol monoene (CAS 22910-86-7, also known as bilobol) is available from multiple synthetic and semi-synthetic routes, including total synthesis approaches, making it more readily accessible for bulk procurement .

Natural product sourcing CNSL composition Purification

Optimal Application Scenarios for 2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol Based on Quantitative Evidence


Antimycobacterial Drug Discovery Screening Libraries

Based on the demonstrated antitubercular activity (MIC ≤ 29.0 μg/mL against M. tuberculosis H37Rv) [1], 2-methylcardol monoene qualifies as a validated hit compound for inclusion in medium-throughput antimycobacterial screening decks. The monoene unsaturation state offers a practical advantage over diene and triene analogs, which are susceptible to auto-oxidation during compound storage and assay incubation, potentially confounding dose-response measurements. When procuring for antimycobacterial screening, request purity ≥95% with documentation of single-peak HPLC purity to ensure reproducible MIC determinations [1].

Structure-Activity Relationship (SAR) Studies on Gram-Positive Antibacterial Alkylresorcinols

The established SAR hierarchy—cardol > 2-methylcardol >> cardanol—[1] positions 2-methylcardol monoene as an essential intermediate comparator for systematic SAR campaigns. Its attenuated potency relative to cardol monoene, attributed specifically to the 2-methyl group, makes it a critical tool for probing the steric and electronic requirements of the resorcinol binding site in Gram-positive bacterial targets such as S. mutans and P. acnes [1]. For medicinal chemistry programs, procure 2-methylcardol monoene alongside cardol monoene (CAS 22910-86-7) and cardanol monoene as a minimum comparator set to enable head-to-head potency comparisons under identical assay conditions [1].

Molluscicidal and Antiparasitic Vector Control Research

The molluscicidal activity rank order (cardol > 2-methylcardol >> cardanol) established against Biomphalaria glabrata [1] supports the use of 2-methylcardol monoene in schistosomiasis vector control research. The compound's intermediate potency may be advantageous in scenarios where the high toxicity of cardol analogs to non-target aquatic organisms (e.g., fish) limits field application [1]. Researchers investigating selective molluscicides should evaluate 2-methylcardol monoene's therapeutic index (target vs. non-target toxicity) as a potential differentiator from the more potent but potentially less selective cardol triene [1].

Lipophilic Natural Product Formulation and Drug Delivery Feasibility Studies

With a predicted logP of 8.25 and aqueous solubility of only 0.00026 g/L [1], 2-methylcardol monoene serves as an extreme-case model compound for evaluating formulation strategies for highly lipophilic natural products. Its neutral charge at physiological pH (predicted pKa 9.76) [1] distinguishes it from anacardic acids (ionized at pH 7.4), making it suitable for comparative studies on passive membrane permeability, blood-brain barrier penetration, and lipid-based formulation approaches. For formulation scientists, procure this compound with specified residual solvent analysis to ensure compatibility with cell-based and in vivo formulation studies [1].

Quote Request

Request a Quote for 2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.